molecular formula C23H18ClN3O2S B302859 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Cat. No. B302859
M. Wt: 435.9 g/mol
InChI Key: IKGOWCDSENGFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a suitable candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has minimal toxicity in vitro and in vivo. The compound has been shown to have low cytotoxicity in human cancer cell lines and low acute toxicity in mice. Additionally, the compound has been shown to have low hemolytic activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is its potential for use in the development of new drugs and antibiotics. The compound has been shown to have promising activity against cancer cells and a range of bacteria. However, one of the limitations of the compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One potential direction is the development of new anticancer drugs based on the compound. Another potential direction is the development of new antibiotics based on the compound's antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis method for 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the reaction of 4-chlorobenzenethiol with 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 3-(bromomethyl)phenylboronic acid to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. The compound has been shown to have promising antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been shown to have antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H18ClN3O2S/c1-15-4-2-5-16(12-15)22-26-27-23(29-22)17-6-3-7-19(13-17)25-21(28)14-30-20-10-8-18(24)9-11-20/h2-13H,14H2,1H3,(H,25,28)

InChI Key

IKGOWCDSENGFLD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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